molecular formula C8H6ClN3 B571016 2-Chloroquinoxalin-6-amine CAS No. 112928-27-5

2-Chloroquinoxalin-6-amine

Cat. No.: B571016
CAS No.: 112928-27-5
M. Wt: 179.607
InChI Key: AKNAVSYGOUQYQF-UHFFFAOYSA-N
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Description

2-Chloroquinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a chlorine atom at the second position and an amine group at the sixth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of high-temperature and high-pressure conditions, along with efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloroquinoxalin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinoxalin-6-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Chloroquinoxalin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6ClN3_3
  • Molecular Weight : 179.61 g/mol
  • CAS Number : 112928-27-5

This compound features a quinoxaline backbone with a chlorine atom at the 2-position and an amine group at the 6-position. This unique structure contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent, potentially acting through the induction of oxidative stress in microbial cells, leading to DNA damage and cell death .
    • It may also interfere with the heme polymerization process in pathogens, similar to other quinoxaline derivatives, which disrupts their metabolic functions.
  • Anticancer Properties :
    • Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
    • It has been noted for its ability to inhibit tumor growth in various cancer models, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

A study investigated the effects of this compound on bacterial strains, revealing significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibits proliferation and induces apoptosis. Notably, it exhibited:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.
  • Case Study on Cancer Treatment :
    A preclinical study evaluated the use of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against tumor growth in xenograft models, indicating a synergistic effect that warrants further investigation in clinical settings.

Properties

IUPAC Name

2-chloroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNAVSYGOUQYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669194
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112928-27-5
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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